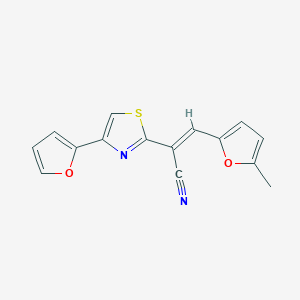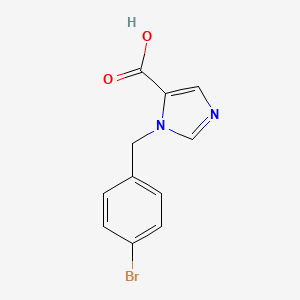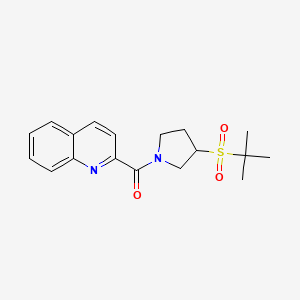
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile, commonly known as FTAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTAN is a heterocyclic compound that consists of a thiazole and a furan ring, and it has been found to possess unique properties that make it a promising candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of FTAN is not fully understood, but it is believed to involve the interaction of the compound with various cellular pathways and receptors. Studies have shown that FTAN can inhibit the activity of certain enzymes that are involved in cancer cell proliferation, leading to the suppression of tumor growth. Additionally, FTAN has been found to modulate the activity of certain inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
FTAN has been found to possess various biochemical and physiological effects that make it a promising candidate for a wide range of applications. Studies have shown that FTAN can induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. Additionally, FTAN has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FTAN has several advantages that make it a popular compound for use in laboratory experiments. Firstly, it is relatively easy to synthesize, and the synthesis process can be easily scaled up for large-scale production. Secondly, FTAN is stable under a wide range of conditions, making it suitable for use in various applications. However, one of the limitations of FTAN is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the research and development of FTAN. One potential area of research is the development of new drugs based on FTAN for the treatment of cancer and inflammatory diseases. Additionally, there is a growing interest in the use of FTAN in the fabrication of organic electronics, such as OLEDs and OPVs. Further research is needed to fully understand the mechanism of action of FTAN and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of FTAN can be achieved through a multi-step process that involves the reaction of various reagents. One of the commonly used methods involves the reaction of 2-acetyl furan and 2-aminothiazole in the presence of a catalyst such as acetic acid. The resulting product is then reacted with acetonitrile and sodium ethoxide to form FTAN.
Applications De Recherche Scientifique
FTAN has been extensively studied for its potential applications in various fields such as materials science, medicinal chemistry, and organic electronics. In materials science, FTAN has been used as a building block for the synthesis of novel polymers and materials with unique properties such as high thermal stability and solubility. In medicinal chemistry, FTAN has been found to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In organic electronics, FTAN has been used as a key component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propriétés
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c1-10-4-5-12(19-10)7-11(8-16)15-17-13(9-20-15)14-3-2-6-18-14/h2-7,9H,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCOGOEXQVPFN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2592958.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2592962.png)
![2-(4-Chlorophenyl)-3-{[4-(3,4-dichlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2592963.png)
![N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2592966.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2592969.png)
![NCGC00384795-01_C52H84O22_Olean-12-en-28-oic acid, 3-[[O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-alpha-L-arabinopyranosyl-(1->6)]-beta-D-glucopyranosyl]oxy]-16-hydroxy-, (3beta,5xi,9xi,16alpha)-](/img/structure/B2592970.png)



![1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2592977.png)